1-Bromo-3-(2-chloro-4-(fluoromethyl)phenyl)propan-2-one
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Overview
Description
1-Bromo-3-(2-chloro-4-(fluoromethyl)phenyl)propan-2-one is an organic compound with a complex structure that includes bromine, chlorine, and fluorine substituents
Preparation Methods
The synthesis of 1-Bromo-3-(2-chloro-4-(fluoromethyl)phenyl)propan-2-one typically involves multi-step organic reactions. One common method involves the bromination of 3-(2-chloro-4-(fluoromethyl)phenyl)propan-2-one using bromine or a brominating agent under controlled conditions. The reaction conditions often require a solvent such as dichloromethane and a catalyst to facilitate the reaction .
Chemical Reactions Analysis
1-Bromo-3-(2-chloro-4-(fluoromethyl)phenyl)propan-2-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents used.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki coupling, to form more complex molecules.
Common reagents used in these reactions include palladium catalysts for coupling reactions, and oxidizing agents like potassium permanganate for oxidation reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Bromo-3-(2-chloro-4-(fluoromethyl)phenyl)propan-2-one has several scientific research applications:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is studied for its potential use in the development of pharmaceuticals, particularly as a building block for drug molecules.
Material Science: It is used in the synthesis of materials with specific properties, such as polymers and resins.
Mechanism of Action
The mechanism of action of 1-Bromo-3-(2-chloro-4-(fluoromethyl)phenyl)propan-2-one involves its interaction with molecular targets through its functional groups. The bromine, chlorine, and fluorine atoms can participate in various chemical interactions, influencing the compound’s reactivity and binding properties. These interactions can affect molecular pathways, making the compound useful in different chemical and biological applications .
Comparison with Similar Compounds
1-Bromo-3-(2-chloro-4-(fluoromethyl)phenyl)propan-2-one can be compared with similar compounds such as:
1-Bromo-4-chloro-2-fluorobenzene: This compound has a simpler structure and is used in similar applications, such as organic synthesis and coupling reactions.
2-Bromo-4-chloro-6-fluorotoluene: Another related compound with different substitution patterns, affecting its reactivity and applications.
The uniqueness of this compound lies in its specific substitution pattern, which provides distinct chemical properties and reactivity compared to other similar compounds.
Properties
Molecular Formula |
C10H9BrClFO |
---|---|
Molecular Weight |
279.53 g/mol |
IUPAC Name |
1-bromo-3-[2-chloro-4-(fluoromethyl)phenyl]propan-2-one |
InChI |
InChI=1S/C10H9BrClFO/c11-5-9(14)4-8-2-1-7(6-13)3-10(8)12/h1-3H,4-6H2 |
InChI Key |
VSEZDMJQEMSQSH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1CF)Cl)CC(=O)CBr |
Origin of Product |
United States |
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